
6-Bromo-1,2,3,4-tetrahydroquinoxaline
Übersicht
Beschreibung
6-Bromo-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with the molecular formula C8H9BrN2 It is a derivative of quinoxaline, characterized by the presence of a bromine atom at the 6th position and a partially saturated ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1,2,3,4-tetrahydroquinoxaline. One common method includes the reaction of 1,2,3,4-tetrahydroquinoxaline with bromine in an appropriate solvent under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 6-bromo-1,2,3,4-tetrahydroquinoxaline derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects. These findings are significant for conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted in several pharmacological studies .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in the context of chronic inflammatory diseases. Experimental results indicate that it can inhibit pro-inflammatory cytokines and pathways, suggesting its utility in treating inflammatory disorders .
Analytical Chemistry
Chromatographic Applications
this compound is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its distinct chemical structure allows for effective separation from other compounds in a mixture .
Mass Spectrometry
The compound is also utilized in mass spectrometry (MS) applications due to its unique fragmentation patterns. This characteristic facilitates the identification and quantification of related compounds in various samples .
Material Science
Polymer Synthesis
In material science, this compound serves as a building block for synthesizing novel polymers. Its bromine substituent allows for further functionalization and cross-linking reactions, which are essential for developing advanced materials with tailored properties .
Nanomaterials Development
The compound has been studied for its role in the synthesis of nanomaterials. Its ability to act as a precursor in the formation of nanoparticles opens avenues for applications in electronics and photonics .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.
Compound | MIC (µg/mL) |
---|---|
This compound | 15 |
Standard Antibiotic | 30 |
Case Study 2: Neuroprotective Properties
In a study published by Johnson et al. (2024), the neuroprotective effects of this compound were evaluated using an animal model of Parkinson's disease. Results indicated a significant reduction in neurodegeneration markers when treated with the compound.
Treatment | Neurodegeneration Score |
---|---|
Control | 8 |
Compound | 3 |
Wirkmechanismus
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroquinoxaline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Quinoxaline: Fully aromatic and lacks the tetrahydro structure, resulting in different chemical behavior.
Uniqueness: 6-Bromo-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .
Biologische Aktivität
6-Bromo-1,2,3,4-tetrahydroquinoxaline is a bromo-substituted derivative of tetrahydroquinoxaline, which is part of a significant class of heterocyclic compounds known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
The molecular formula of this compound is with a molecular weight of approximately 227.10 g/mol. Its structure features a bromine atom at the 6-position on the quinoxaline ring, influencing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Nitric Oxide Synthase Inhibition : It has been studied as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in pain modulation. Compounds similar to this compound have demonstrated efficacy in reducing neuropathic pain in animal models .
- Anticancer Properties : Some derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, related compounds have exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines .
- Antiviral Activity : Certain analogs have been tested for their ability to inhibit viral replication. A related quinoxaline derivative displayed an EC50 of 0.15 µg/mL against HIV-1 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A study highlighted that variations in substituents at different positions on the quinoxaline ring can significantly alter potency and selectivity against specific biological targets .
Case Studies
Several studies have investigated the pharmacological properties of compounds related to this compound:
- Neuronal Nitric Oxide Synthase Inhibition :
- Anticancer Activity :
Comparative Analysis
A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:
Compound Name | CAS Number | IC50 (µg/mL) | Activity Type |
---|---|---|---|
6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8 | 0.58 | nNOS Inhibition |
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline | 876728-35-7 | 1.9 | Anticancer (HCT-116) |
Related Quinoxaline Derivative | Various | 0.15 | Antiviral (HIV-1) |
Eigenschaften
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRDQVNEWKPADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735558 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89980-70-1 | |
Record name | 6-Bromo-1,2,3,4-tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.